Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate
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Overview
Description
Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate is a chemical compound with the molecular formula C13H17FN2O4S It is a piperazine derivative that contains a fluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate typically involves the reaction of 2-fluorobenzenesulfonyl chloride with piperazine, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 2-fluorobenzenesulfonyl chloride with piperazine: This step involves the nucleophilic substitution of the sulfonyl chloride group by the piperazine nitrogen.
Esterification with ethyl chloroformate: The resulting sulfonyl piperazine is then esterified with ethyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets. The fluorophenyl sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperazine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(2-chlorophenyl)sulfonyl]piperazinecarboxylate
- Ethyl 4-[(2-bromophenyl)sulfonyl]piperazinecarboxylate
- Ethyl 4-[(2-methylphenyl)sulfonyl]piperazinecarboxylate
Uniqueness
Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
ethyl 4-(2-fluorophenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-2-20-13(17)15-7-9-16(10-8-15)21(18,19)12-6-4-3-5-11(12)14/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBGLWYRLNIOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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